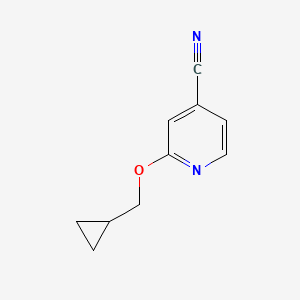
2-(Cyclopropylmethoxy)isonicotinonitrile
Descripción general
Descripción
2-(Cyclopropylmethoxy)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylmethoxy)isonicotinonitrile is represented by the formula C10H10N2O . It has a molecular weight of 174.2 g/mol .Physical And Chemical Properties Analysis
2-(Cyclopropylmethoxy)isonicotinonitrile is a solid substance at room temperature . It has a molecular weight of 174.2 g/mol .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyridine derivatives, including those related to isonicotinonitrile, have been studied for their corrosion inhibitory effects on steel in acidic environments. Such studies involve comprehensive electrochemical, surface, and quantum chemical analyses to understand the mechanisms of action and efficacy of these compounds as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).
Synthesis of Cyclic Peptides
Isonitrile coupling reactions have been utilized in the total synthesis of cyclosporine, demonstrating the versatility of isonitriles in forming secondary and tertiary amide bonds, critical for peptide and polypeptide synthesis (Wu, Stockdill, Wang, & Danishefsky, 2010).
Organocatalysis
Research has explored the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, highlighting the role of such compounds in facilitating green chemistry approaches (Zolfigol et al., 2013).
[2+2+2] Cycloaddition Reactions
The [2+2+2] cycloaddition reaction, catalyzed by a variety of organometallic complexes, is a powerful tool for the synthesis of complex molecules, including those involving isonitriles. This methodology underscores the atom-efficient, group-tolerant process for constructing carbo- and heterocycles (Domínguez & Pérez-Castells, 2011).
Biotransformations
Studies on the biotransformation of cyclopropanecarbonitriles, including those with isonitrile functionality, have shown highly enantioselective synthesis pathways for producing valuable cyclopropanecarboxylic acids and amides, highlighting the importance of microbial enzymes in organic synthesis (Wang & Feng, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWFETDBOQWXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)

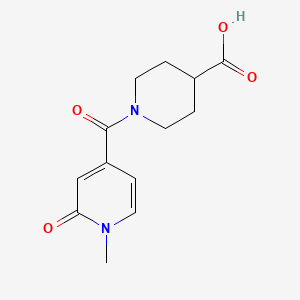
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
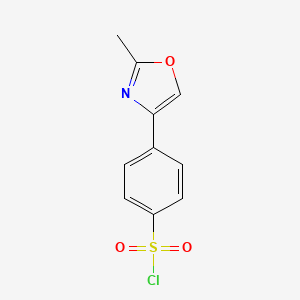
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)


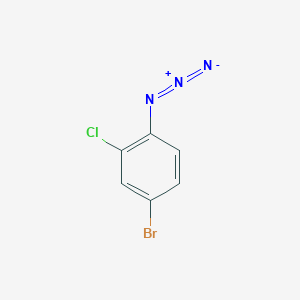
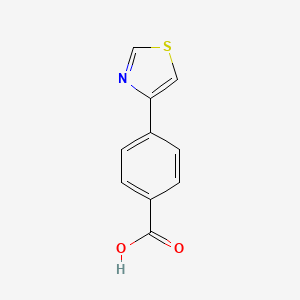
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
